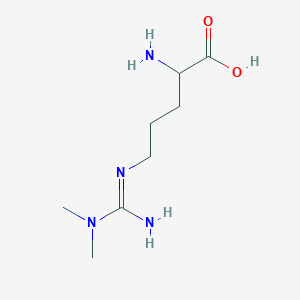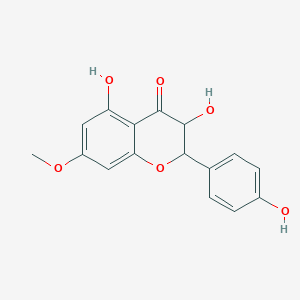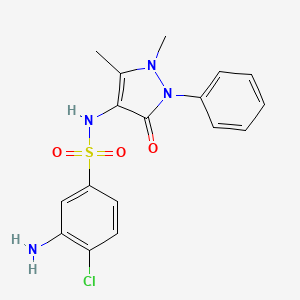![molecular formula C22H31NO5 B12317693 11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)
11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-エチル-7-メチル-3-(4-メチル-5-オキソオキソラン-2-イル)-9,17-ジオキサ-2-アザペンタシクロ[10.5.0.01,5.02,16.06,10]ヘプタデカン-8-オンは、カプロン酸の環状アミドであるカプロラクタム類に属する複雑な有機化合物です
製法
合成経路と反応条件
11-エチル-7-メチル-3-(4-メチル-5-オキソオキソラン-2-イル)-9,17-ジオキサ-2-アザペンタシクロ[10.5.0.01,5.02,16.06,10]ヘプタデカン-8-オンの合成には、重要な中間体の生成や特定の試薬や条件の使用など、複数の段階が含まれます。 一般的な手法の1つは、ポリケチドを出発物質として使用する方法です 。反応条件には、通常、目的の生成物を高純度かつ高収率で得るために、制御された温度、特定の触媒、および溶媒が含まれます。
工業的製法
この化合物の工業的生産には、連続フローリアクターや自動合成システムなどの大規模合成技術が用いられる場合があります。これらの手法により、研究や産業における様々な用途の需要を満たす、効率的で一貫性のある化合物の生産が可能になります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common approach involves the use of polyketides as starting materials . The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications in research and industry.
化学反応の分析
反応の種類
11-エチル-7-メチル-3-(4-メチル-5-オキソオキソラン-2-イル)-9,17-ジオキサ-2-アザペンタシクロ[10.5.0.01,5.02,16.06,10]ヘプタデカン-8-オンは、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は酸化されて、様々な酸化された誘導体を形成することができます。
還元: 還元反応により、異なる官能基を持つ化合物の還元形が生成されます。
置換: 置換反応により、分子に新しい官能基を導入することができ、その性質と反応性を変化させることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の様々な求核剤などがあります。温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりケトンやカルボン酸が生成される場合があり、還元によりアルコールやアミンが生成されます。置換反応により、異なる官能基を持つ様々な誘導体が生成されます。
科学的研究の応用
11-エチル-7-メチル-3-(4-メチル-5-オキソオキソラン-2-イル)-9,17-ジオキサ-2-アザペンタシクロ[10.5.0.01,5.02,16.06,10]ヘプタデカン-8-オンは、科学研究において、次のような様々な用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして、そして様々な化学反応における試薬として使用されます.
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療効果と医薬品の合成における前駆体として調査されています。
産業: 新素材の開発や様々な産業プロセスにおける成分として使用されます。
作用機序
11-エチル-7-メチル-3-(4-メチル-5-オキソオキソラン-2-イル)-9,17-ジオキサ-2-アザペンタシクロ[10.5.0.01,5.02,16.06,10]ヘプタデカン-8-オンの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、その使用の特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
- メチル 2-エチル-4-[(3R,4R,5S)-5-ヒドロキシ-4,5-ジメチル-2-オキソオキソラン-3-イル]-2-メチル-3-オキソブタノエート
- エチル 3-メチル-4-オキソクロトネート
- メチル 5-(5-オキソオキソラン-2-イル)ペンタノエート
独自性
11-エチル-7-メチル-3-(4-メチル-5-オキソオキソラン-2-イル)-9,17-ジオキサ-2-アザペンタシクロ[105001,502,1606,10]ヘプタデカン-8-オンは、その複雑な構造と複数の官能基の存在により、独特の化学的および生物学的特性を備えています
特性
分子式 |
C22H31NO5 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one |
InChI |
InChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3 |
InChIキー |
RRHMLMRBONYJOT-UHFFFAOYSA-N |
正規SMILES |
CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B12317617.png)
![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)

![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)


![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)
![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)




